2,3-Dihydroxybutanedioate;tetrahydrate, commonly known as tartaric acid, is an organic compound classified under sugar acids and derivatives. It is a naturally occurring substance found in various plants, particularly grapes, and is widely used in food and pharmaceutical industries. The compound has a molecular formula of and is characterized by its two hydroxyl groups and two carboxylic acid groups. Tartaric acid is known for its weak basicity and is often utilized as a stabilizing agent in various applications.
Tartaric acid is predominantly sourced from the fermentation of grapes, particularly during the winemaking process. It belongs to the class of organic compounds known as sugar acids, which are characterized by having a saccharide unit that includes a carboxylic acid group. The chemical taxonomy of tartaric acid places it within the kingdom of organic compounds, specifically under organooxygen compounds and carbohydrates .
Tartaric acid can be synthesized through several methods:
The extraction process typically involves crystallization from wine lees, where tartaric acid precipitates out as potassium bitartrate (cream of tartar). Chemical synthesis often requires specific reagents and controlled conditions to ensure the desired stereochemistry is achieved.
The molecular structure of 2,3-dihydroxybutanedioate consists of a four-carbon backbone with two hydroxyl groups (-OH) attached to the second and third carbons, along with two carboxylic acid groups (-COOH) at the terminal ends. The structural formula can be represented as follows:
OC(C(O)C(O)=O)C(O)=O
Tartaric acid participates in various chemical reactions due to its functional groups:
The reactivity of tartaric acid is influenced by its hydroxyl and carboxylic functional groups, allowing it to engage in both nucleophilic and electrophilic reactions.
Tartaric acid functions primarily through its role as a stabilizing agent in various formulations. In food science, it helps maintain the stability of egg whites during whipping and acts as a leavening agent in baking by reacting with baking soda to produce carbon dioxide.
In biochemical contexts, tartaric acid may influence enzymatic activities due to its ability to chelate metal ions, potentially affecting metabolic pathways involving these metals.
Tartaric acid has diverse applications across various fields:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: